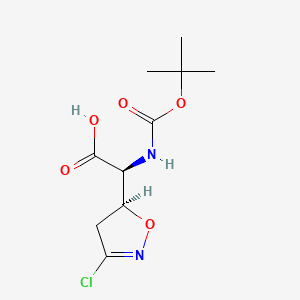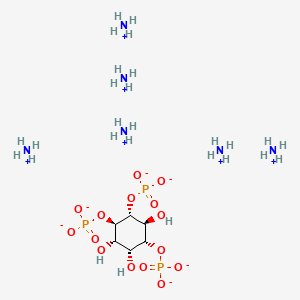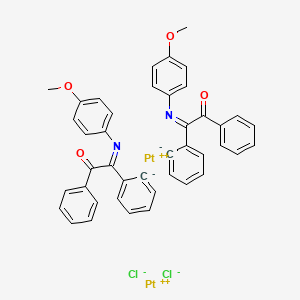
N-tert-Butoxycarbonyl Acivicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butoxycarbonyl Acivicin is a derivative of Acivicin, a natural product produced by the bacterium Streptomyces sviceus. Acivicin is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . This compound is a protected form of Acivicin, which allows it to be used in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butoxycarbonyl Acivicin typically involves the protection of the amino group of Acivicin with a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting Acivicin with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common strategy in the pharmaceutical industry to protect amino groups during multi-step synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to regenerate the free amino group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or deep eutectic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Acivicin.
Substitution: Various substituted derivatives of this compound.
Hydrolysis: Acivicin and tert-butanol.
Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonyl Acivicin has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a prodrug that can be activated in vivo.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butoxycarbonyl Acivicin involves the inhibition of glutamine-dependent amidotransferases. The Boc group protects the amino group, allowing the compound to be transported across cell membranes. Once inside the cell, the Boc group is removed, and Acivicin inhibits enzymes involved in purine and pyrimidine metabolism . This leads to a decrease in cellular nucleotide levels and inhibition of cell growth.
Comparación Con Compuestos Similares
N-tert-Butoxycarbonyl Acivicin is unique due to its Boc protection, which enhances its stability and allows for controlled activation. Similar compounds include:
Acivicin: The unprotected form with similar biological activities.
N-tert-Butoxycarbonyl Glutamine: Another Boc-protected amino acid derivative used in synthetic chemistry.
N-tert-Butoxycarbonyl Amino Acids: A broad class of compounds used in peptide synthesis.
This compound stands out due to its specific application in inhibiting glutamine-dependent enzymes and its potential use as a prodrug.
Propiedades
IUPAC Name |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15)/t5-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMLZZXASLDMQ-FSPLSTOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H]1CC(=NO1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747241 |
Source


|
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73684-59-0 |
Source


|
| Record name | (2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







